molecular formula C34H39NO8 B602062 Lasofoxifene beta-D-Glucuronide CAS No. 1048953-95-2

Lasofoxifene beta-D-Glucuronide

Cat. No.: B602062
CAS No.: 1048953-95-2
M. Wt: 589.7 g/mol
InChI Key: WBWCSRRUQKSEDJ-WIYFCYHXSA-N
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Description

Lasofoxifene beta-D-Glucuronide is a product used for proteomics research . It is a derivative of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . Lasofoxifene is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy .


Synthesis Analysis

The synthesis of this compound involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This process is important in the metabolic fate of many drugs and other xenobiotics . The glucuronides formed are more polar (water soluble) than the parent organic substrate and are generally excreted through the kidney .


Molecular Structure Analysis

The molecular formula of this compound is C34H39NO8 . It contains a total of 87 bonds, including 48 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 4 hydroxyl groups, and 3 secondary alcohols .


Chemical Reactions Analysis

This compound is a product of the glucuronidation process, which involves the conjugation of glucuronic acid to substrates . β-Glucuronidases are routinely used for the enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids before analysis .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 589.68 . It contains 34 Carbon atoms, 39 Hydrogen atoms, 1 Nitrogen atom, and 8 Oxygen atoms .

Scientific Research Applications

Osteoporosis Prevention and Treatment

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has shown efficacy in the prevention and treatment of osteoporosis in postmenopausal women. It selectively binds to estrogen receptors with a high affinity, demonstrating a proven efficacy in preventing bone loss and lowering cholesterol levels. Its oral bioavailability is improved compared to other SERMs due to increased resistance to intestinal wall glucuronidation. Clinical trials have confirmed its efficacy in preventing vertebral and nonvertebral fractures, making it a promising alternative therapy for osteoporosis in postmenopausal women (Gennari et al., 2006); (Gennari et al., 2009).

Monitoring Bone Turnover

Lasofoxifene has been useful in monitoring bone turnover. In a study, postmenopausal osteopenic women treated with lasofoxifene showed a significant reduction in serum-based bone turnover markers, correlating with changes in bone density. This indicates its potential in providing early indications of bone density response in individual patients (Rogers et al., 2009).

Metabolism and Excretion

Studies on lasofoxifene's disposition in male subjects have revealed insights into its metabolism and excretion. It undergoes extensive metabolism, primarily through direct conjugation (glucuronide and sulfate conjugates) and phase I oxidation. These findings are important for understanding its pharmacokinetics and optimizing its therapeutic use (Prakash et al., 2008).

Vaginal Atrophy Treatment

Lasofoxifene has shown efficacy in treating vaginal and vulvar atrophy in postmenopausal women. Its mechanism involves stimulating vaginal mucus formation without causing cell proliferation, potentially due to increased vaginal estrogen receptor β and androgen receptor levels. This cellular and molecular profile may account for its effectiveness in treating these conditions (Wang et al., 2006).

Long-Term Bone Health Maintenance

In a study on ovariectomized rats, long-term treatment with lasofoxifene preserved bone mass and strength without adversely affecting reproductive tissues. This suggests its potential as an effective long-term antiosteoporosis agent (Ke et al., 2004).

Breast Cancer Risk Reduction

Lasofoxifene has demonstrated a reduction in the risk of estrogen receptor-positive breast cancer in postmenopausal women with osteoporosis. This indicates its potential in cancer prevention, adding to its value as a therapeutic option for postmenopausal conditions (LaCroix et al., 2010).

Mechanism of Action

Target of Action

Lasofoxifene Beta-D-Glucuronide is a metabolite of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . The primary targets of Lasofoxifene are estrogen receptors (ERs), which are expressed in various tissues such as bone, uterus, breast, blood vessels, and liver .

Mode of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity . This interaction results in significant estrogenic and antiestrogenic activity both in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by Lasofoxifene involve the RANKL/RANK/osteoprotegerin system, which plays a crucial role in bone remodeling . By altering this system, Lasofoxifene can reduce the production and lifespan of osteoclasts, the cells responsible for bone resorption, and stimulate the activity of osteoblasts, the cells responsible for bone formation .

Result of Action

The molecular and cellular effects of Lasofoxifene’s action are primarily observed in tissues that possess ERs. In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke . It also showed an increased risk of venous thromboembolic events .

Action Environment

The action of Lasofoxifene can be influenced by various environmental factors. For instance, gut microbes can mediate the stepwise transformation of Lasofoxifene glucuronide to its active form via the intermediate production of Lasofoxifene . This suggests that the gut microbiome could potentially influence the efficacy and stability of Lasofoxifene. Furthermore, the bioavailability of Lasofoxifene can be affected by factors such as diet and liver function, which can influence its absorption and metabolism .

Biochemical Analysis

Biochemical Properties

Lasofoxifene beta-D-Glucuronide, as a metabolite of Lasofoxifene, is likely to interact with similar enzymes, proteins, and other biomolecules as Lasofoxifene. Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Cellular Effects

Its parent compound, Lasofoxifene, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lasofoxifene, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Lasofoxifene has shown anti-tumor activity in mouse models of endocrine therapy-resistant breast cancer .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a phase II drug-metabolizing reaction that is catalyzed by UDP-glucuronosyl transferases (UGTs) and assists in the excretion of toxic substances, drugs, and other substances .

Subcellular Localization

Its parent compound, Lasofoxifene, is known to exhibit both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lasofoxifene beta-D-Glucuronide involves the glucuronidation of Lasofoxifene using beta-D-glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Lasofoxifene", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methanol", "Acetic acid", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Lasofoxifene is dissolved in DMF and DCC, DMAP, and DIPEA are added to the solution to activate the carboxylic acid group of Lasofoxifene.", "beta-D-glucuronic acid is dissolved in DMF and added to the Lasofoxifene solution.", "The reaction mixture is stirred at room temperature for several hours to allow for the formation of Lasofoxifene beta-D-Glucuronide.", "The reaction mixture is then poured into a mixture of DCM and water.", "The organic layer is separated and washed with water and brine.", "The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography using a mixture of methanol and DCM as the eluent.", "The purified Lasofoxifene beta-D-Glucuronide is obtained as a white solid.", "The product is then characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS No.

1048953-95-2

Molecular Formula

C34H39NO8

Molecular Weight

589.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1

InChI Key

WBWCSRRUQKSEDJ-WIYFCYHXSA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lasofoxifene beta-D-Glucuronide
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Reactant of Route 6
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